泊塞替尼

描述

Poseltinib, also known as HM71224 or LY3337641, is an experimental compound developed as a Bruton’s tyrosine kinase inhibitor. It was created by Hanmi Pharmaceutical and licensed to Eli Lilly for further development. Poseltinib is primarily being investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis, lupus, lupus nephritis, and Sjögren’s syndrome .

科学研究应用

作用机制

泊塞替尼通过不可逆地抑制布鲁顿酪氨酸激酶发挥作用,布鲁顿酪氨酸激酶是参与 B 细胞和其他免疫细胞信号通路的关键酶。通过与布鲁顿酪氨酸激酶的活性位点结合,泊塞替尼阻止了下游信号分子(如 PLCγ2 和 AKT)的磷酸化和激活。 这种抑制作用导致 B 细胞活化和增殖的减少,从而调节免疫反应并减少炎症 .

生化分析

Biochemical Properties

Poseltinib plays a significant role in biochemical reactions by inhibiting the BTK protein kinase . It interacts with BTK, a crucial enzyme in B-cell receptor and Fc receptor signaling pathways . Poseltinib binds to the BTK protein and modulates its phosphorylation in human peripheral blood mononuclear cells (PBMCs) .

Cellular Effects

Poseltinib has been shown to have a significant impact on B cells, particularly those stimulated by anti-IgM and CD40L . It inhibits the phosphorylation of BTK, AKT, and PLCγ2 in these cells . In addition, it has been found to effectively inhibit splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts in MRL/lpr mice .

Molecular Mechanism

Poseltinib exerts its effects at the molecular level primarily through its interaction with BTK. By binding to BTK, poseltinib inhibits the BCR signal transduction pathway and cytokine production in B cells . This inhibition disrupts the normal functioning of these cells, leading to the observed therapeutic effects .

Temporal Effects in Laboratory Settings

In a first-in-human study involving healthy volunteers, poseltinib exhibited dose-dependent and persistent BTK occupancy in PBMCs of all poseltinib-administered patients in the study . More than 80% of BTK occupancy at 40 mg dosing was maintained for up to 48 hours after the first dose .

Dosage Effects in Animal Models

In animal models, poseltinib has been shown to improve arthritis disease severity in a dose-dependent manner . In MRL/lpr mice, poseltinib effectively inhibited splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts .

Metabolic Pathways

It is known that Poseltinib plays a crucial role in B-cell receptor and Fc receptor signaling pathways .

Transport and Distribution

It is known that Poseltinib binds to the BTK protein in human peripheral blood mononuclear cells (PBMCs) .

Subcellular Localization

It is known that Poseltinib binds to the BTK protein, which is a nonreceptor cytoplasmic tyrosine kinase .

准备方法

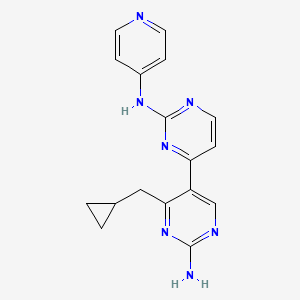

泊塞替尼的合成涉及几个关键步骤。泊塞替尼的中心结构是 2-氨基呋喃嘧啶部分,它是通过一系列反应合成的,包括嘧啶环的形成和随后的官能化。引入 N-甲基哌嗪基团以增强疏水相互作用。合成路线通常涉及以下步骤:

- 呋喃嘧啶核的形成。

- 氨基的引入。

- 用 N-甲基哌嗪基团进行官能化。

- 最终的偶联反应以完成该分子 .

化学反应分析

泊塞替尼经历了几种类型的化学反应,包括:

氧化: 泊塞替尼在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰泊塞替尼上的官能团。

取代: 泊塞替尼可以发生取代反应,特别是在氨基和哌嗪基团处。

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种取代反应催化剂。

相似化合物的比较

泊塞替尼属于一类被称为布鲁顿酪氨酸激酶抑制剂的化合物。类似的化合物包括:

伊布替尼: 第一代布鲁顿酪氨酸激酶抑制剂,具有广泛的临床应用,但具有明显的脱靶效应。

阿卡拉布替尼: 第二代抑制剂,与伊布替尼相比,选择性提高,脱靶效应减少。

扎努布替尼: 另一种第二代抑制剂,其特征与阿卡拉布替尼相似。

瑞尔扎布替尼: 目前正在进行 3 期临床试验的共价可逆布鲁顿酪氨酸激酶抑制剂

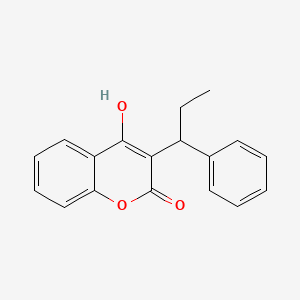

泊塞替尼在其结构上是独一无二的,它包含一个中心的 2-氨基呋喃嘧啶部分和一个 N-甲基哌嗪基团,这有助于它对布鲁顿酪氨酸激酶的有效抑制及其良好的药代动力学特性 .

属性

IUPAC Name |

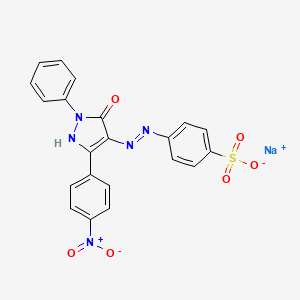

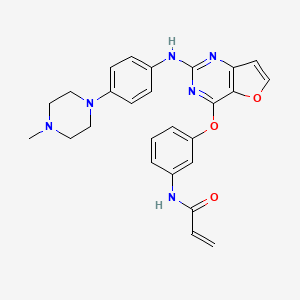

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMJNVRJMFMYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112972 | |

| Record name | Poseltinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353552-97-2 | |

| Record name | N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353552-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poseltinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353552972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poseltinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poseltinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POSELTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01E4B1U35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Poseltinib?

A1: Poseltinib functions as an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. BTK plays a critical role in B cell receptor signaling, which is essential for B cell activation, proliferation, and survival. By irreversibly binding to BTK, Poseltinib inhibits this signaling pathway, ultimately disrupting B cell function.

Q2: The research mentions a clinical trial (RAjuvenate) investigating Poseltinib for Rheumatoid Arthritis. What was the outcome of this trial?

A2: The phase II RAjuvenate trial (ClinicalTrials.gov: NCT02628028) was designed to evaluate the efficacy and safety of Poseltinib in adults with active Rheumatoid Arthritis []. Unfortunately, while no safety findings prevented continuation, the study was terminated early after an interim analysis revealed a low likelihood of demonstrating significant efficacy compared to placebo. The primary endpoint was the proportion of patients achieving a 20% improvement in American College of Rheumatology criteria (ACR20) at Week 12.

Q3: Apart from Rheumatoid Arthritis, what other diseases is Poseltinib being investigated for?

A3: While the provided research primarily focuses on Rheumatoid Arthritis, one abstract mentions a Phase II study exploring the combination of "Glofitamab, Poseltinib and Lenalidomide in Patients With Relapsed/Refractory Diffuse B Cell Lymphomas" []. This suggests Poseltinib's potential application in treating certain types of lymphomas due to its BTK inhibition properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。